
3-Methylidenetriaz-1-ene
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Overview
Description
3-Methylidenetriaz-1-ene is a compound of significant interest in the field of organic chemistry It belongs to the class of triazene compounds, which are characterized by the presence of three nitrogen atoms in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenetriaz-1-ene typically involves the reaction of hydrazine derivatives with aldehydes or ketones under controlled conditions. One common method is the condensation of hydrazine hydrate with formaldehyde, followed by the addition of a methylating agent to introduce the methylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Chemical Reactions of 3-Methylidenetriaz-1-ene
This compound participates in various chemical reactions due to its unsaturated nature. These reactions often involve the initial formation of an intermediate, followed by rearrangement or further reaction steps that lead to product formation. Nucleophilic attacks on the vinyl group may result in proton transfer and subsequent stabilization through resonance.
3.1. Alder-ene Reaction
The Alder-ene reaction is a chemical reaction between an alkene with an allylic hydrogen (the ene) and a compound containing a multiple bond . The reaction of the mono-substituted allene in 3e induced the Type-I ene reaction .
3.2. Diels-Alder Reactions
The Diels-Alder reaction is a powerful and atom-economical method in organic chemistry for forming carbocyclic compounds . Methyl 2-oxobut-3-enoate can undergo hetero-Diels-Alder reactions at room temperature .
3.3. Thiol-ene Click Reaction
The thiol-ene click reaction is a chemical reaction used for the synthesis of PEG-functionalized trimethoxysilanes via hydrothiolation between 3-mercaptopropyltrimethoxysilane and unsaturated carbon-carbon double bonds of allyl polyethers or esters containing polyether and terminal HC=CH2 units in the presence of photoinitiator DMPA under UV irradiation .
Factors Influencing Reactivity
4.1. Substituent Effects
Substituents on the triazole ring influence reactivity patterns. Steric bulk and hydrogen bonding can also affect the aryne Alder-ene reaction .
4.2. Kinetic Isotope Effects
Intermolecular kinetic isotope effects are consistent with the formation of an intermediate in a fast step, indicating that the steering effect during the formation of aziridium imide is not important in the reaction kinetics .
Scientific Research Applications
3-Methylidenetriaz-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methylidenetriaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
3-Methylidenetriaz-1-ene can be compared with other triazene compounds, such as:
1,3-Dimethyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Phenyl-3-methyltriazene:
1,3-Diethyltriazene: Another analog with ethyl groups, exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
90251-06-2 |
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Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
N-diazenylmethanimine |
InChI |
InChI=1S/CH3N3/c1-3-4-2/h2H,1H2 |
InChI Key |
IFWKJQJVFYZWOT-UHFFFAOYSA-N |
Canonical SMILES |
C=NN=N |
Origin of Product |
United States |
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